Cas no 35309-20-7 (3-isocyanatopropanoic acid)
3-isocyanatopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-isocyanato-
- 3-isocyanatopropanoic acid
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- Inchi: 1S/C4H5NO3/c6-3-5-2-1-4(7)8/h1-2H2,(H,7,8)
- InChI Key: IRCWYSYTEDBYNA-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCN=C=O
Computed Properties
- Exact Mass: 115.026943022g/mol
- Monoisotopic Mass: 115.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 66.7Ų
3-isocyanatopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-144837-0.05g |
3-isocyanatopropanoic acid |
35309-20-7 | 0.05g |
$443.0 | 2023-02-15 | ||
| Enamine | EN300-144837-0.1g |
3-isocyanatopropanoic acid |
35309-20-7 | 0.1g |
$464.0 | 2023-02-15 | ||
| Enamine | EN300-144837-0.25g |
3-isocyanatopropanoic acid |
35309-20-7 | 0.25g |
$485.0 | 2023-02-15 | ||
| Enamine | EN300-144837-0.5g |
3-isocyanatopropanoic acid |
35309-20-7 | 0.5g |
$507.0 | 2023-02-15 | ||
| Enamine | EN300-144837-1.0g |
3-isocyanatopropanoic acid |
35309-20-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-144837-2.5g |
3-isocyanatopropanoic acid |
35309-20-7 | 2.5g |
$1034.0 | 2023-02-15 | ||
| Enamine | EN300-144837-5.0g |
3-isocyanatopropanoic acid |
35309-20-7 | 5.0g |
$1530.0 | 2023-02-15 | ||
| Enamine | EN300-144837-10.0g |
3-isocyanatopropanoic acid |
35309-20-7 | 10.0g |
$2269.0 | 2023-02-15 | ||
| Ambeed | A1040727-1g |
3-Isocyanatopropanoic acid |
35309-20-7 | 95% | 1g |
$427.0 | 2024-04-19 | |
| Ambeed | A1040727-5g |
3-Isocyanatopropanoic acid |
35309-20-7 | 95% | 5g |
$1239.0 | 2024-04-19 |
3-isocyanatopropanoic acid Suppliers
3-isocyanatopropanoic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3-isocyanatopropanoic acid
3-Isocyanatopropanoic Acid: A Comprehensive Overview
3-Isocyanatopropanoic Acid (CAS No. 35309-20-7) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as isocyanatoacetic acid, is characterized by its unique chemical structure, which includes an isocyanate group (-N=C=O) attached to a propanoic acid backbone. Its ability to undergo a wide range of chemical reactions, particularly in the presence of nucleophiles, makes it an invaluable building block in organic synthesis.
The isocyanate group in 3-isocyanatopropanoic acid is highly reactive, enabling it to participate in nucleophilic addition reactions with a variety of compounds. This reactivity has been exploited in the development of novel materials, including polymers, coatings, and adhesives. Recent studies have highlighted its potential in the synthesis of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. For instance, researchers have demonstrated that 3-isocyanatopropanoic acid can be used to create polyurethanes with enhanced biodegradation properties, addressing the growing concern over plastic waste.
In addition to its role in polymer chemistry, 3-isocyanatopropanoic acid has found applications in the field of biochemistry. Its ability to form stable amide bonds has made it a valuable reagent in peptide synthesis. Recent advancements in this area have leveraged the compound's reactivity to develop more efficient methods for synthesizing complex peptides, which are critical for drug discovery and development. Furthermore, its use in click chemistry has been explored, offering new avenues for the rapid assembly of molecular structures with high precision.
The synthesis of 3-isocyanatopropanoic acid typically involves the reaction of propionitrile with carbon dioxide under specific conditions. This process is well-established and has been optimized to ensure high yields and purity. The compound is available commercially and is widely used in research laboratories and industrial settings. Its physical properties, including a melting point of approximately 165°C and a boiling point around 185°C at standard pressure, make it suitable for various chemical processes.
Recent research has also focused on the environmental impact of 3-isocyanatopropanoic acid and its derivatives. Studies have shown that while the compound itself is not inherently hazardous, its degradation products can have varying degrees of environmental persistence. This has led to increased interest in developing sustainable production methods and recycling strategies for compounds derived from 3-isocyanatopropanoic acid.
In conclusion, 3-isocyanatopropanoic acid (CAS No. 35309-20-7) is a multifaceted compound with a wide range of applications across diverse fields. Its reactivity, versatility, and compatibility with modern synthetic techniques make it an essential component in both academic research and industrial production. As scientific understanding continues to evolve, so too does the potential for innovative uses of this remarkable compound.
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